molecular formula C11H13NO2 B8152775 3-Methoxy-N-methyl-5-vinylbenzamide

3-Methoxy-N-methyl-5-vinylbenzamide

Cat. No.: B8152775
M. Wt: 191.23 g/mol
InChI Key: PJRJCMYTMWZDPT-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-5-vinylbenzamide is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-methyl-5-vinylbenzamide typically involves the reaction of 3-methoxy-5-vinylbenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methyl-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) in THF (tetrahydrofuran).

    Substitution: Reagents like NaH (sodium hydride) or KOH (potassium hydroxide) in polar aprotic solvents.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-methyl-5-vinylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and vinyl groups can participate in various binding interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Methoxy-N-methylbenzamide: Lacks the vinyl group, which may result in different reactivity and applications.

    N-Methyl-5-vinylbenzamide: Lacks the methoxy group, affecting its binding interactions and chemical properties.

    3-Methoxy-5-vinylbenzoic acid: Lacks the amide group, which is crucial for certain biological activities.

Uniqueness: 3-Methoxy-N-methyl-5-vinylbenzamide is unique due to the presence of all three functional groups (methoxy, methyl, and vinyl) attached to the benzamide core

Properties

IUPAC Name

3-ethenyl-5-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-8-5-9(11(13)12-2)7-10(6-8)14-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRJCMYTMWZDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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